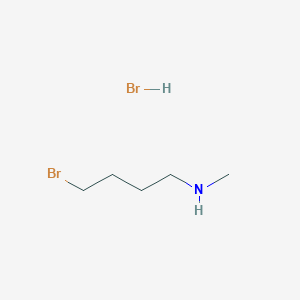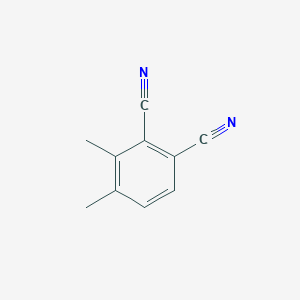
3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
Synthesis Analysis
This compound can be synthesized using various methods such as Claisen-Schmidt condensation, Knoevenagel condensation, and Michael addition. The most common synthesis method involves the reaction of 2-thiophenecarbaldehyde with acetophenone in the presence of a base.Molecular Structure Analysis
The molecular formula of “3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one” is C13H10OS . The molecule exists in a trans-configuration and is almost planar with a dihedral angle of 3.73 (8)° between the phenyl and thiophene rings .Chemical Reactions Analysis
The compound “(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one” showed strong competitive inhibition activity against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . The enzyme kinetics and docking results support that this compound highly interacts with tyrosinase residues in the tyrosinase active site and it can directly inhibit tyrosinase as a competitive inhibitor .Physical And Chemical Properties Analysis
The physical properties of “3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one” include a molecular weight of 252.32 g/mol, a melting point of 102-104°C, and a boiling point of 363.7°C. The compound is highly insoluble in water, slightly soluble in dilute acids, and soluble in organic solvents such as chloroform, ethanol, and acetone.Applications De Recherche Scientifique
Tyrosinase Inhibition and Anti-Melanogenesis
This compound has been found to be a potent tyrosinase inhibitor, with strong competitive inhibition activity against mushroom tyrosinase . It has shown significant anti-melanogenesis properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells . This makes it a potential candidate for the development of therapeutic agents for diseases associated with hyperpigmentation disorders .
Synthesis of Bioactive Compounds
“3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one” is used in the synthesis of bioactive compounds. These compounds have a wide range of biological effects and are crucial in medicinal chemistry .
Drug Development
This compound plays a vital role in drug development. It can be used to improve advanced compounds with a variety of biological effects .
Organic Chemistry Reagent
It serves as a reagent in organic chemistry. This means it’s used to cause chemical reactions that lead to the formation of new compounds.
Synthesis of Thiophene Derivatives
Thiophene-based analogs, like “3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one”, have been used in the synthesis of thiophene derivatives . These derivatives have a variety of properties and applications in different fields .
Development of Organic Semiconductors
Thiophene-mediated molecules, including “3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one”, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices .
Mécanisme D'action
Target of Action
The primary target of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one is tyrosinase , a multifunctional copper-containing polyphenol oxidative enzyme . This enzyme plays a key role in melanin biosynthesis and is responsible for melanization in animals .
Mode of Action
3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one exhibits strong competitive inhibition activity against mushroom tyrosinase . The compound interacts with tyrosinase residues in the tyrosinase active site, directly inhibiting tyrosinase as a competitive inhibitor .
Biochemical Pathways
The compound affects the melanin biosynthetic pathway, which involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to DOPA-quinone . These reactions are important in the early stages of melanogenesis .
Pharmacokinetics
It’s known that the compound has low solubility in water, which may limit its bioavailability.
Result of Action
The compound exhibits dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in α-MSH and IBMX-induced B16F10 cells . This suggests that it could be a potent tyrosinase inhibitor for use in the development of therapeutic agents for diseases associated with hyperpigment disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. For instance, its low solubility in water may limit its applicability in aqueous environments. More research is needed to establish the safe levels of the compound in various experimental settings.
Safety and Hazards
Propriétés
IUPAC Name |
3-phenyl-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPADUKGZMCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-thiophen-2-ylprop-2-en-1-one | |
CAS RN |
39078-33-6 | |
| Record name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)





